5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c1-12-10-14(6-7-16(12)29-2)19(26)17-18(13-4-3-5-15(23)11-13)25(21(28)20(17)27)22-24-8-9-30-22/h3-11,18,26H,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODROGNURHHGIF-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)/O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure includes a thiazole moiety and a pyrrole ring, which are known to contribute to various biological activities. The presence of the chlorophenyl and methoxy groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, analogs containing thiazole and pyrrole rings have shown notable cytotoxic effects against various cancer cell lines. The compound under discussion has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.2 | Induces apoptosis |
| Compound B | MCF-7 (Breast) | 10.5 | Inhibits tubulin polymerization |
| 5-(3-chlorophenyl)-3-hydroxy... | HeLa (Cervical) | TBD | TBD |
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has been well-documented. Compounds with similar structures have demonstrated anticonvulsant activity, suggesting that 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one may also exhibit such effects.
Case Study: Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of thiazole derivatives, it was found that certain modifications significantly enhanced protective indexes against seizures. The compound’s structure, particularly the thiazole ring's substitution patterns, plays a crucial role in its efficacy.
Table 2: Anticonvulsant Activity Data
| Compound Name | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound C | PTZ Seizure Test | 18.4 | 170.2 | 9.2 |
| Compound D | MES Test | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl and thiazole rings significantly affect biological activity. Electron-withdrawing groups such as chlorine enhance potency, while methoxy substitutions contribute to improved solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Thiazole vs. Other Heterocycles : The thiazol-2-yl group in the target compound contrasts with thiadiazole () or isoxazole () substituents. Thiazole’s sulfur atom may enhance π-stacking interactions compared to oxygen-containing heterocycles .
- Crystal Packing : Isostructural analogs () show that halogen substituents (Cl vs. F) minimally affect molecular conformation but influence crystal packing due to size and polarity differences .
Spectroscopic and Computational Insights
- NMR/IR Data : The thiazol-2-yl group in the target compound would exhibit distinct 1H NMR signals (e.g., deshielded protons at δ 7.5–8.5 ppm) compared to thiadiazole () or hydroxypropyl () substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
